Cas no 2389-46-0 (Boc-Lys(Z)-ONp)

Boc-Lys(Z)-ONp is a protected lysine derivative widely used in peptide synthesis. The compound features two protective groups: Boc (tert-butoxycarbonyl) at the α-amino group and Z (benzyloxycarbonyl) at the ε-amino group, ensuring selective deprotection during solid-phase or solution-phase synthesis. The active ester (ONp, p-nitrophenyl ester) facilitates efficient coupling reactions with amino acids or peptides under mild conditions. This reagent is particularly valuable for introducing lysine residues with orthogonal protection, enabling controlled elongation of peptide chains. Its stability and high reactivity make it a preferred choice for researchers requiring precise modifications in complex peptide architectures. Suitable for use in organic and bioconjugation chemistry, it ensures reliable performance in demanding synthetic applications.
Boc-Lys(Z)-ONp structure
Boc-Lys(Z)-ONp structure
商品名:Boc-Lys(Z)-ONp
CAS番号:2389-46-0
MF:C25H31N3O8
メガワット:501.52894
MDL:MFCD00056137
CID:279719
PubChem ID:14019418

Boc-Lys(Z)-ONp 化学的及び物理的性質

名前と識別子

    • L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, 4-nitrophenylester
    • (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
    • Boc-Lys(Z)-ONp
    • BOC-N-E-Z-L-LYSINE P-NITROPHENYLESTER
    • Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester
    • I06-1378
    • Na-BOC-Ne-Z-Lys-ONp
    • 2389-46-0
    • SCHEMBL18560008
    • (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
    • Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester
    • FZHFJIODNQYXRK-NRFANRHFSA-N
    • AKOS016003203
    • AKOS015841425
    • MFCD00056137
    • Nalpha-BOC-Nepsilon-CBZ-L-lysine p-nitrophenyl ester
    • MDL: MFCD00056137
    • インチ: InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1
    • InChIKey: FZHFJIODNQYXRK-NRFANRHFSA-N
    • ほほえんだ: CC(C)(OC(N[C@H](C(OC1=CC=C([N+]([O-])=O)C=C1)=O)CCCCNC(OCC2=CC=CC=C2)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 501.21100
  • どういたいしつりょう: 501.211115
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 36
  • 回転可能化学結合数: 17
  • 複雑さ: 720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 149
  • 疎水性パラメータ計算基準値(XlogP): 4.6

じっけんとくせい

  • 密度みつど: 1.234
  • ふってん: 676.9°Cat760mmHg
  • フラッシュポイント: 363.2°C
  • 屈折率: 1.554
  • PSA: 148.78000
  • LogP: 5.79520

Boc-Lys(Z)-ONp セキュリティ情報

  • ちょぞうじょうけん:-15°C

Boc-Lys(Z)-ONp 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-Lys(Z)-ONp 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM192229-100g
Boc-Lys(Z)-Onp
2389-46-0 95%
100g
$320 2024-07-28
TRC
B657085-50mg
Boc-Lys(Z)-ONp
2389-46-0
50mg
$ 50.00 2022-06-07
Chemenu
CM192229-100g
Boc-Lys(Z)-Onp
2389-46-0 95%
100g
$320 2021-06-09
SHENG KE LU SI SHENG WU JI SHU
sc-295867A-5 g
Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester,
2389-46-0
5g
¥286.00 2023-07-11
abcr
AB314163-1g
Boc-lys(z)-ONp, 95%; .
2389-46-0 95%
1g
€156.30 2025-02-18
eNovation Chemicals LLC
K19210-5g
BOC-LYS(Z)-ONP
2389-46-0 99% (TLC)
5g
$495 2025-02-21
eNovation Chemicals LLC
K19210-5g
BOC-LYS(Z)-ONP
2389-46-0 99% (TLC)
5g
$495 2025-02-19
A2B Chem LLC
AF30485-10g
Boc-lys(z)-onp
2389-46-0 98%
10g
$315.00 2024-04-20
Ambeed
A569891-25g
Boc-Lys(Z)-ONp
2389-46-0 95+%
25g
$337.0 2024-07-28
A2B Chem LLC
AF30485-1g
Boc-lys(z)-onp
2389-46-0 98%
1g
$84.00 2024-04-20

Boc-Lys(Z)-ONp 関連文献

Boc-Lys(Z)-ONpに関する追加情報

Recent Advances in the Application of Boc-Lys(Z)-ONp (CAS 2389-46-0) in Chemical Biology and Pharmaceutical Research

Boc-Lys(Z)-ONp (CAS 2389-46-0) is a critical reagent in peptide synthesis and chemical biology, widely used for the protection of lysine residues during solid-phase peptide synthesis (SPPS). Recent studies have highlighted its versatility in the development of novel therapeutics, including antimicrobial peptides and targeted drug delivery systems. This research brief synthesizes the latest findings on Boc-Lys(Z)-ONp, focusing on its applications, mechanistic insights, and emerging trends in pharmaceutical research.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Boc-Lys(Z)-ONp in the synthesis of lysine-rich antimicrobial peptides. The researchers utilized this reagent to introduce Nε-carbobenzyloxy (Z)-protected lysine residues, enabling precise control over peptide conformation and bioactivity. The resulting peptides exhibited enhanced stability against proteolytic degradation and improved antimicrobial activity against multidrug-resistant pathogens, underscoring the reagent's value in antimicrobial drug development.

In the realm of targeted drug delivery, Boc-Lys(Z)-ONp has been employed to functionalize nanoparticles for site-specific therapeutic delivery. A recent ACS Nano publication (2024) detailed its use in conjugating lysine derivatives to polymeric nanoparticles, facilitating pH-responsive release in tumor microenvironments. This approach leverages the reagent's ability to maintain stability under physiological conditions while allowing controlled cleavage in acidic environments, a feature critical for minimizing off-target effects in cancer therapy.

Mechanistic studies have also shed light on the reagent's role in modulating peptide-protein interactions. Nuclear magnetic resonance (NMR) analyses revealed that Boc-Lys(Z)-ONp-derived modifications can significantly alter binding affinities between therapeutic peptides and their targets. These findings, published in Chemical Science (2023), provide a structural basis for rational drug design using this versatile building block.

Emerging applications include the use of Boc-Lys(Z)-ONp in the synthesis of peptide-based vaccines, where its protective groups enable the precise presentation of antigenic epitopes. Recent preclinical studies have shown promising results in eliciting robust immune responses against viral pathogens, positioning this reagent as a key component in next-generation vaccine development platforms.

Quality control and analytical methods for Boc-Lys(Z)-ONp have also seen advancements, with new HPLC-MS protocols enabling more sensitive detection of impurities and degradation products. These developments, documented in recent pharmacopeial updates, ensure the reagent's consistent performance in Good Manufacturing Practice (GMP) environments.

Looking forward, researchers are exploring novel derivatives of Boc-Lys(Z)-ONp with improved solubility and coupling efficiency. Preliminary results suggest that these modifications could further expand the reagent's utility in continuous flow peptide synthesis systems, potentially revolutionizing large-scale peptide production for therapeutic applications.

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